2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Description
2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (hereafter referred to by its full IUPAC name) is a derivative of the benzo[lmn][3,8]phenanthroline-1,3,6,8-tetrone core, functionalized with 3-methoxypropyl groups at the 2,7-positions. This compound is synthesized via multi-step reactions involving condensation of naphthalene tetracarboxylic dianhydride with amine derivatives under controlled conditions . Its molecular weight is 831.08 g/mol (as the formate salt) , and it is notable for its water solubility, which facilitates applications in biological studies, such as targeting G-quadruplex structures in pancreatic cancer research .
Properties
IUPAC Name |
6,13-bis(3-methoxypropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-29-11-3-9-23-19(25)13-5-7-15-18-16(8-6-14(17(13)18)20(23)26)22(28)24(21(15)27)10-4-12-30-2/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEBIJMLBREBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCOC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004365 | |
| Record name | 2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84083-18-1 | |
| Record name | 2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84083-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Bis(3-methoxypropyl)benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084083181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves a multi-step process. One common method includes the reaction of naphthalene dianhydride with appropriate amines to form the diimide structure. The reaction conditions often involve high temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost and efficiency .
Chemical Reactions Analysis
2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, often studied using cyclic voltammetry.
Substitution Reactions: The methoxypropyl groups can be substituted under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions to form polymers or other complex structures.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a complex arrangement of fused aromatic rings and functional groups that enhance its solubility and reactivity. Its methoxypropyl substituents contribute to its increased bioavailability and interaction with biological systems.
Anticancer Activity
Research indicates that 2,7-bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone exhibits potent anticancer properties. Studies have demonstrated its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism suggests potential applications in cancer therapeutics.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt cellular membranes or interfere with essential metabolic processes in bacteria and fungi.
Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to transport charge efficiently makes it a candidate for enhancing the performance of electronic devices.
Sensors
The structural characteristics of 2,7-bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone allow for its application in chemical sensors. It can be utilized to detect specific ions or molecules due to its selective binding properties.
Fluorescent Probes
The compound's fluorescence properties make it suitable as a probe in biochemical assays. It can be employed to study cellular processes or track biomolecules within living organisms.
Interaction Studies
Research has focused on how this compound interacts with various biological macromolecules such as proteins and nucleic acids. Understanding these interactions can lead to insights into drug design and the development of targeted therapies.
Mechanism of Action
The mechanism of action of 2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone involves its ability to participate in electron transfer processes. The compound’s structure allows for the stabilization of radical anions, which is crucial in its function as an electron transporter in organic electronics and energy storage devices . The molecular targets and pathways involved include interactions with metal ions in catalytic systems and the formation of charge-transfer complexes in electronic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[lmn][3,8]phenanthroline-1,3,6,8-tetrone scaffold is highly versatile, with substituents at the 2,7- and 4,9-positions significantly altering physicochemical and functional properties. Below is a detailed comparison with structurally related derivatives:
Substituent Effects on Electronic Properties
- 2,7-Bis(2,6-diisopropylphenyl) Derivative :
This derivative features bulky diisopropylphenyl groups, which induce steric hindrance and disrupt molecular planarity. X-ray crystallography reveals that the central fused ring system deviates from coplanarity by 80.4–82.2°, reducing π-π stacking interactions. This structural distortion lowers its utility in organic electronics but enhances its selectivity as a chemical sensor . - 2,7-Bis(3-pyridinylmethyl) Derivative :
Pyridinylmethyl substituents introduce nitrogen-rich moieties, enabling coordination with metal ions and enhancing applications in supramolecular chemistry. Its molecular weight (448.43 g/mol) and polar groups improve solubility in polar solvents like DMSO .
Impact of Alkyl Chain Length on Solubility and Aggregation
- 2,7-Bis(2-ethylhexyl) Derivative (CAS 861402-48-4): Long ethylhexyl chains impart high solubility in non-polar solvents (e.g., chloroform, hexane) and promote aggregation in thin films, making it suitable for organic photovoltaic devices .
- 2,7-Dioctyl Derivative (NDI-BTH 2) :
Octyl chains further enhance solubility and film-forming capabilities. When functionalized with thiophene units, this compound exhibits strong absorption in the visible spectrum (λmax ~550 nm), ideal for optoelectronic applications .
Data Tables
Table 1: Key Physical Properties of Selected Derivatives
Biological Activity
2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly its role as a G-quadruplex stabilizer and its implications in cancer therapy.
- Molecular Formula : C44H66N10O6
- Molecular Weight : 831.06 g/mol
- CAS Number : 84083-18-1
| Property | Value |
|---|---|
| Boiling Point | 945.3 ± 65.0 °C (Predicted) |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | -20 °C |
| Solubility | DMSO: 33.33 mg/mL (40.11 mM; pH adjusted to 8 with HCl) |
| Color | Blue to Purple |
The compound is known to act as a potent stabilizer of G-quadruplex structures in DNA. G-quadruplexes are four-stranded DNA structures that play crucial roles in regulating gene expression and maintaining genomic stability. By stabilizing these structures, the compound can potentially inhibit the proliferation of cancer cells.
Anticancer Activity
Research indicates that 2,7-bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone exhibits significant cytotoxicity against various cancer cell lines. Notably:
- Cell Lines Tested :
- MIA PaCa-2 (pancreatic cancer): IC50 < 10 nM
- A549 (lung cancer): Effective at lower concentrations compared to standard treatments.
The compound's efficacy in inhibiting cancer cell growth has been attributed to its ability to induce apoptosis and disrupt cell cycle progression by targeting telomeric G-quadruplexes.
Study 1: Telomere Targeting
A study by Micco et al. demonstrated that the compound effectively targets telomeres in pancreatic cancer cells, leading to reduced cell viability and increased apoptosis rates. The study highlighted the potential of using G-quadruplex ligands as therapeutic agents in cancer treatment.
Study 2: Comparative Analysis with Other Compounds
In comparative studies with other G-quadruplex stabilizers such as MM41 and other naphthalene diimide derivatives, 2,7-bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline showed superior potency against MIA PaCa-2 cells while maintaining low toxicity in normal cell lines.
Q & A
Q. What are the optimal synthetic routes for preparing 2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-tetrone derivatives?
Methodological Answer: The compound is typically synthesized via condensation reactions between naphthalene-1,4,5,8-tetracarboxylic acid dianhydride and substituted amines. For example, in analogous systems, heating naphthalene dianhydride with 2,6-diisopropylaniline at 393 K for 72 hours in the presence of pyrazole yields derivatives with high crystallinity . Key parameters include reaction time, solvent choice (e.g., chloroform/hexane for recrystallization), and stoichiometric ratios of reagents. Column chromatography (petroleum ether/acetone) is recommended for purification .
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods to minimize inhalation risks. Store in tightly sealed containers under dry, inert conditions (20–22°C) to prevent degradation. Emergency protocols include rinsing exposed skin/eyes with water for 15+ minutes and using dry sand or alcohol-resistant foam for fire suppression .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer: Recrystallization from chloroform/hexane mixtures (1:1) produces high-purity crystals. For intermediates, column chromatography with gradients (e.g., petroleum ether to acetone) effectively separates byproducts. Monitor purity via thin-layer chromatography (TLC) using UV-active silica plates .
Q. What analytical methods confirm the compound’s structural integrity?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 173 K resolves planar fused-ring systems (r.m.s. deviation ≤0.033 Å) and substituent orientations . Complement with FT-IR (carbonyl stretches ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for substituted derivatives?
Methodological Answer: Cross-validate using multiple techniques:
- NMR discrepancies: Assign proton environments via 2D COSY or NOESY to distinguish regioisomers.
- XRD vs. computational models: Compare experimental bond angles (e.g., C–N–C ~120°) with density functional theory (DFT)-optimized structures .
- Mass spectrometry anomalies: Use isotopic pattern analysis to rule out fragmentation artifacts.
Q. What computational strategies predict electronic properties of this compound?
Methodological Answer: Employ DFT with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). For derivatives, substituent effects (e.g., methoxypropyl groups) reduce bandgaps by ~0.3 eV, enhancing charge transport in optoelectronic applications . Validate with cyclic voltammetry (CV) to correlate computed redox potentials with experimental values.
Q. How can solubility limitations in polar solvents be overcome for device fabrication?
Methodological Answer: Introduce alkyl side chains (e.g., 2-ethylhexyl) to improve solubility in non-polar solvents like toluene. For polar media, use co-solvents (e.g., DMSO/THF) or surfactant-assisted dispersion. Monitor aggregation via dynamic light scattering (DLS) .
Q. What experimental designs address conflicting data on thermal stability?
Methodological Answer: Perform thermogravimetric analysis (TGA) under inert gas (N₂) to assess decomposition onset (>300°C). Contrast with differential scanning calorimetry (DSC) to detect phase transitions. For conflicting results, check for moisture absorption or oxidative side reactions .
Q. How do substituents influence intermolecular interactions in crystal packing?
Methodological Answer: Substituents like diisopropylphenyl groups induce steric hindrance, reducing π-π stacking distances from 3.5 Å (unsubstituted) to 4.2 Å. Analyze Hirshfeld surfaces via CrystalExplorer to quantify interactions (e.g., C–H···O vs. van der Waals contacts) .
Q. What strategies validate the compound’s role in chemosensing applications?
Methodological Answer: Functionalize with electron-withdrawing groups (e.g., bromine) to enhance binding affinity for metal ions. Use fluorescence quenching assays with Cu²⁺ or Fe³⁺ solutions. Correlate Stern-Volmer plots with DFT-calculated binding energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
